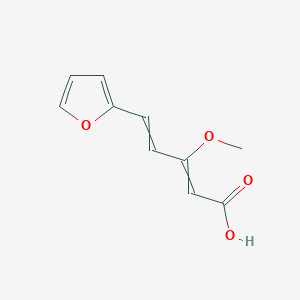
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and methoxyacetylene.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or phosphorus pentoxide as catalysts.
Cyclization: The intermediate products undergo cyclization to form the furan ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biorefineries to convert biomass into furan derivatives is also gaining traction as a sustainable approach .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, carboxylic acids, and tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Pathways Involved: It affects metabolic pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic Acid: Another furan derivative with similar antibacterial properties.
5-Methyl-2-furoic Acid: Known for its use in the synthesis of pharmaceuticals.
2,5-Furandicarboxylic Acid: Used in the production of bio-based plastics.
Eigenschaften
CAS-Nummer |
112165-22-7 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
5-(furan-2-yl)-3-methoxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C10H10O4/c1-13-9(7-10(11)12)5-4-8-3-2-6-14-8/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
HQPOZKHJMBWEGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC(=O)O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
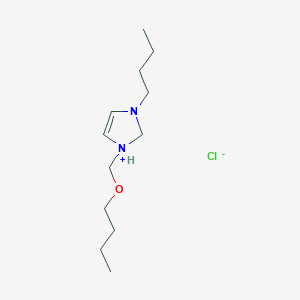
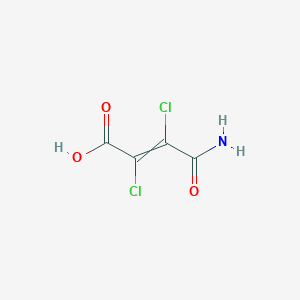
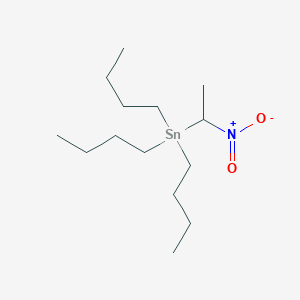
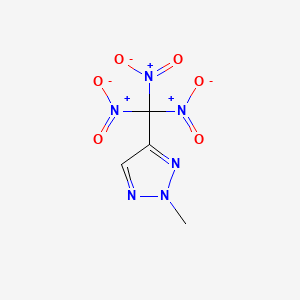
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
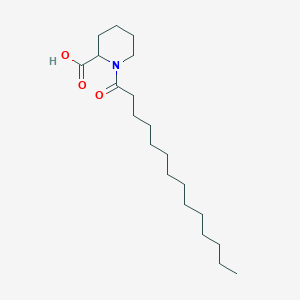
silane](/img/structure/B14312892.png)

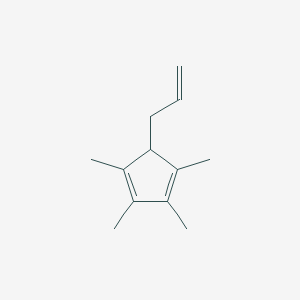
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
